molecular formula C18H20N2O2 B8118758 3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine

3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B8118758
M. Wt: 296.4 g/mol
InChI Key: QELSBXFOJQQGDR-UHFFFAOYSA-N
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Description

3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine is an organic compound characterized by the presence of two allyloxy groups attached to a biphenyl core, with diamine functionalities at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3’-Bis(allyloxy)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

4-(4-amino-3-prop-2-enoxyphenyl)-2-prop-2-enoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-9-21-17-11-13(5-7-15(17)19)14-6-8-16(20)18(12-14)22-10-4-2/h3-8,11-12H,1-2,9-10,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSBXFOJQQGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OCC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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